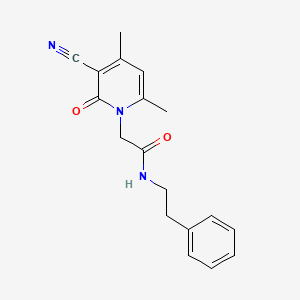
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide, also known as CDP323, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the family of pyridine-2-ones and has a molecular weight of 311.36 g/mol.
Mécanisme D'action
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide works by selectively inhibiting the activity of BTK, which is a key enzyme involved in the activation of immune cells. By inhibiting BTK, 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide can reduce the activation of immune cells and prevent the development of certain diseases.
Biochemical and Physiological Effects:
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide has been shown to have several biochemical and physiological effects in the body. The compound can reduce the activation of immune cells and prevent the release of inflammatory cytokines, which can lead to the development of various diseases. 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide can also reduce the production of reactive oxygen species, which can damage cells and contribute to the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide is its selectivity for BTK, which makes it a promising therapeutic agent for the treatment of various diseases. However, one of the limitations of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide. One potential area of research is the development of more potent and selective BTK inhibitors based on the structure of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide. Another area of research is the investigation of the therapeutic potential of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide in other diseases, such as rheumatoid arthritis and lupus. Additionally, the use of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide in combination with other therapeutic agents may also be explored as a potential treatment strategy for various diseases.
Méthodes De Synthèse
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide can be synthesized using a multi-step process involving the reaction of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with N-phenethyl-2-bromoacetamide. The resulting product is then purified using column chromatography to obtain pure 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide.
Applications De Recherche Scientifique
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide has been studied extensively for its potential therapeutic applications in various diseases, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the activity of a protein called Bruton's tyrosine kinase (BTK), which plays a key role in the immune system and the development of certain diseases.
Propriétés
IUPAC Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-13-10-14(2)21(18(23)16(13)11-19)12-17(22)20-9-8-15-6-4-3-5-7-15/h3-7,10H,8-9,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJRJJBFWJJFID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NCCC2=CC=CC=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

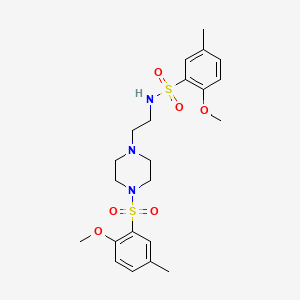
![3-(4-bromobenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2444285.png)
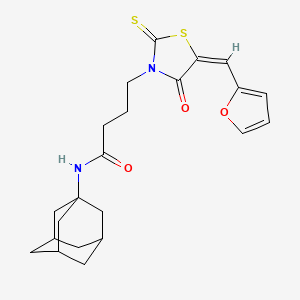
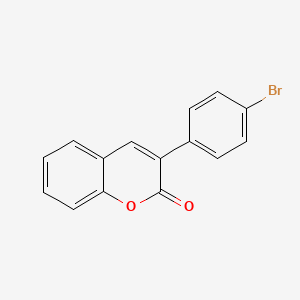

![4,4,5,5-Tetramethyl-2-[3-(propan-2-yloxymethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B2444295.png)


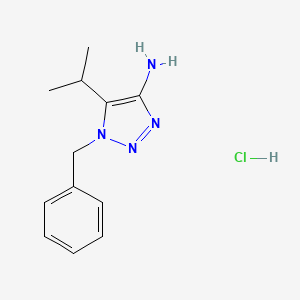
![4-[3-(Trifluoromethyl)phenyl]butan-2-one](/img/structure/B2444300.png)

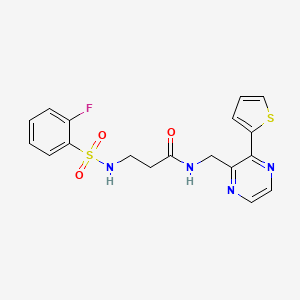
![8-ethoxy-1-(4-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2444303.png)
![2-[4-(2-Methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2444304.png)